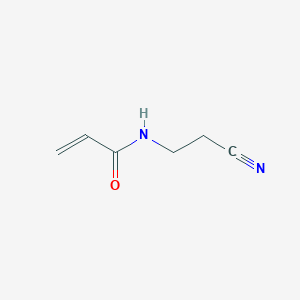
2-Propenamide, N-(2-cyanoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-cyanoethyl)- typically involves the reaction of acrylamide with 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the 2-cyanoethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N-(2-cyanoethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Propenamide, N-(2-cyanoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
2-Propenamide, N-(2-cyanoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
作用机制
The mechanism by which 2-Propenamide, N-(2-cyanoethyl)- exerts its effects involves its ability to undergo polymerization and form cross-linked networks. The cyanoethyl group can participate in various chemical reactions, leading to the formation of stable and functionalized polymers. These polymers can interact with biological molecules, enhancing their stability and activity.
相似化合物的比较
Similar Compounds
Acrylamide: The parent compound, used extensively in polymer chemistry.
Methacrylamide: Similar structure but with a methyl group, leading to different polymerization properties.
N-(2-Hydroxyethyl)acrylamide: Contains a hydroxyethyl group, used in hydrophilic polymer synthesis.
Uniqueness
2-Propenamide, N-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
24801-79-4 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9) |
InChI 键 |
FTJXXXSSRCHQKC-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


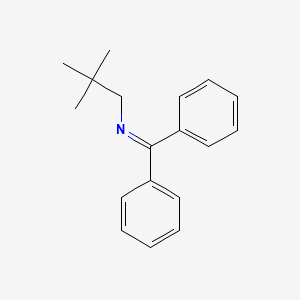


![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)

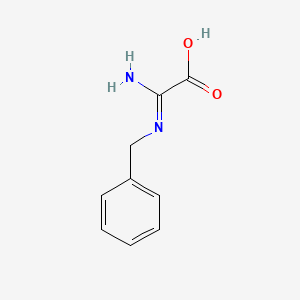
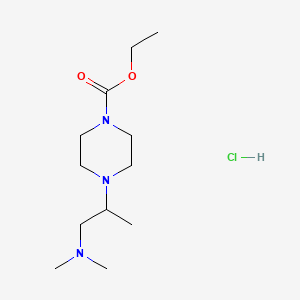
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)

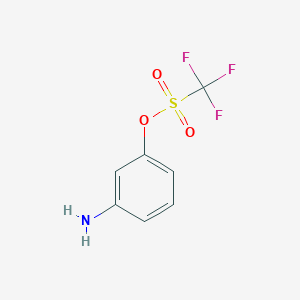

![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
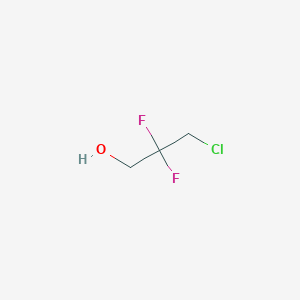
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
